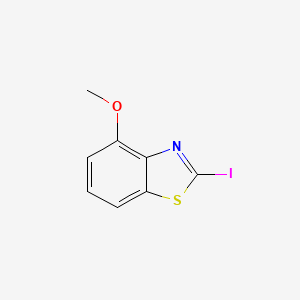

2-碘-4-甲氧基苯并噻唑

描述

2-Iodo-4-methoxybenzothiazole is a chemical compound with the molecular formula C8H6INOS and a molecular weight of 291.11 . It is a derivative of benzothiazole .

Synthesis Analysis

The synthesis of 2-Iodo-4-methoxybenzothiazole involves a Cu-catalyzed cyanation process . This process uses K4[Fe(CN)6] as a source of cyanide and a Cu/N,N,N′,N′-tetramethylethylenediamine (TMEDA) system as a catalyst . This approach is scalable and can be practiced with operational benign .Molecular Structure Analysis

The molecular structure of 2-Iodo-4-methoxybenzothiazole is available as a 2D Mol file or as a computed 3D SD file . The most stable conformation of 2-Iodo-4-methoxybenzothiazole was delineated using the density functional theory (DFT)/B3LYP method with 6-311++G (d, p) basis set .Chemical Reactions Analysis

The Cu-catalyzed cyanation of 2-Iodo-4-methoxybenzothiazole for the synthesis of 2-cyano-6-methoxybenzothiazole was introduced . K4[Fe(CN)6] was applied as a source of cyanide, and CuI in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) was used as part of the catalyst system .Physical And Chemical Properties Analysis

2-Iodo-4-methoxybenzothiazole is insoluble in water . More detailed physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved papers .科学研究应用

合成和表征

萤火虫荧光素前体的合成:Shahmoradi 和 Amani(2018 年)的一项研究开发了通过 2-碘-6-甲氧基苯并噻唑的 Cu 催化氰化反应合成 2-氰基-6-甲氧基苯并噻唑的新合成路线,突出了其作为萤火虫荧光素前体的潜力,萤火虫荧光素是一种用于生物成像和诊断的化合物 (Shahmoradi & Amani, 2018).

化学研究和振动研究:Arjunan 等人(2013 年)对 2-氨基-4-甲氧基苯并噻唑进行了广泛的振动研究,深入了解其电子结构和分子特征,这对于其在开发新材料和化学传感器中的应用至关重要 (Arjunan 等人,2013 年).

生物化学应用

抗菌特性:一项专注于从 2-氨基-4-甲氧基苯并噻唑衍生物合成席夫碱的研究证明了它们对几种致病菌的抗菌特性,表明它们在开发新型抗菌剂中的潜力 (Mahmood-ul-hassan, Chohan, & Supuran, 2002).

阿尔茨海默病的胆碱酯酶抑制剂:另一项旨在合成 4-甲氧基苯并噻唑的三唑衍生物的研究探索了它们作为胆碱酯酶抑制剂的潜力,这可能有利于治疗阿尔茨海默病等神经退行性疾病 (Arfan 等人,2018 年).

材料科学应用

介晶性质:Prajapati 和 Bonde(2006 年)的一项研究合成了具有甲氧基取代基的介晶苯并噻唑衍生物,探索了它们在液晶技术中的潜力,这可能在显示器和光学器件中得到应用 (Prajapati & Bonde, 2006).

安全和危害

When heated to decomposition, 2-Iodo-4-methoxybenzothiazole emits very toxic fumes of NOx and SOx . It is probably combustible . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with 60-70% ethanol and transferred to a suitable container .

未来方向

Benzothiazole and its derivatives, including 2-Iodo-4-methoxybenzothiazole, have a high degree of structural diversity and possess a wide range of pharmacological properties, making them vital for the investigation of novel therapeutics . Future research may focus on the fabrication of 2-arylbenzothiazoles through different synthetic pathways to make more potent biologically active benzothiazole-based drugs .

作用机制

Target of Action

2-Iodo-4-methoxybenzothiazole is a derivative of benzothiazole, a heterocyclic compound that has been extensively used as a starting material for different mechanistic approaches in drug discovery . Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Mode of Action

Benzothiazole derivatives have been reported to exhibit different modes of action based on aryl group substitution . Some benzothiazole derivatives have been found to exhibit membrane perturbing mode of action and intracellular mode of action due to binding with DNA .

Biochemical Pathways

For instance, some benzothiazole derivatives have been reported to enhance neurotrophic signaling, antioxidant defense, and glyoxalase pathways .

Pharmacokinetics

The synthesis of 2-iodo-4-methoxybenzothiazole has been reported , which could potentially impact its bioavailability.

Result of Action

Benzothiazole derivatives have been reported to exhibit various biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Action Environment

The synthesis of 2-iodo-4-methoxybenzothiazole has been reported to be influenced by various reaction conditions and catalysts .

属性

IUPAC Name |

2-iodo-4-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INOS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDMHMXYOYWZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

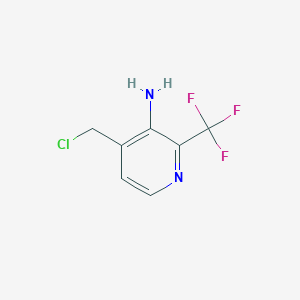

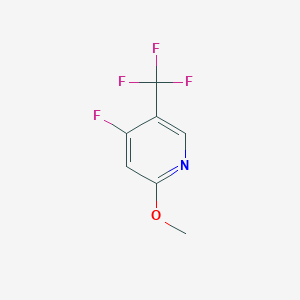

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

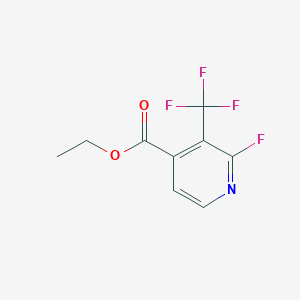

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1408436.png)